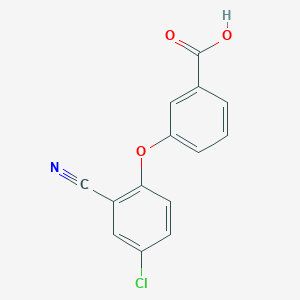

3-(4-Chloro-2-cyanophenoxy)benzoic acid

Description

Properties

IUPAC Name |

3-(4-chloro-2-cyanophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-11-4-5-13(10(6-11)8-16)19-12-3-1-2-9(7-12)14(17)18/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIYYARUFAODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Novel Benzoic Acid Derivatives for Protoporphyrinogen Oxidase (PPO) Inhibition

Executive Summary

Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the last common enzyme in the biosynthetic pathway of heme and chlorophyll.[1] Its inhibition triggers a rapid accumulation of protoporphyrin IX (Proto IX), a potent photosensitizer that generates singlet oxygen (

This guide focuses on the rational design, synthesis, and validation of Novel Benzoic Acid Derivatives , specifically

Part 1: Mechanistic Foundation & Rational Design

The Biochemical Cascade

The efficacy of PPO inhibitors relies on "lethal synthesis." The inhibitor does not kill the cell directly; rather, it forces the cell to accumulate a phototoxic intermediate.

-

Normal State: PPO catalyzes the 6-electron oxidation of Protoporphyrinogen IX (Protogen IX) to Protoporphyrin IX (Proto IX).

-

Inhibited State: The inhibitor occupies the substrate-binding pocket. Protogen IX accumulates and leaks from the plastid/mitochondria to the cytoplasm.

-

Lethal Event: Cytoplasmic peroxidation oxidizes Protogen IX to Proto IX. Without the chaperone proteins present in the organelle, Proto IX absorbs light and transfers energy to molecular oxygen, creating Reactive Oxygen Species (ROS).

Structural Biology & Pharmacophore Design

Rational design targets the conserved Arg-98 (in Nicotiana tabacum numbering, equivalent to Arg-59 in human PPO) within the active site.

-

The Benzoic Acid Moiety: The carboxylate (or its bioisostere) acts as the electrostatic anchor, forming a salt bridge or strong hydrogen bond with the guanidinium group of Arg-98.

-

The Scaffold (Uracil/Heterocycle): Mimics the C-ring of the natural substrate (Protogen IX), facilitating

- -

The Lipophilic Tail: A substituted phenyl ring attached to the benzoate ensures proper orientation within the hydrophobic channel.

Diagram 1: The PPO Inhibition Cascade

Caption: The "Lethal Synthesis" pathway. Inhibition of PPO forces substrate leakage, leading to uncontrolled ROS generation upon light exposure.

Part 2: Synthesis of N-Phenyl Uracil Benzoates

The synthesis of these derivatives requires a convergent approach, coupling a substituted aniline (the benzoic acid precursor) with a heterocyclic warhead.

Synthetic Route

Objective: Synthesize ethyl 3-(2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)propanoate derivatives (Generic Scaffold).

-

Precursor Preparation: Start with 2,4-difluoro-5-nitrobenzoic acid . Esterification (EtOH/H

SO -

Reduction: Reduce the nitro group to an aniline using Fe/NH

Cl or H -

Isocyanate Formation: Treat the aniline with triphosgene in dioxane to generate the isocyanate in situ.

-

Urea Formation: React the isocyanate with ethyl 3-amino-4,4,4-trifluorocrotonate.

-

Cyclization: Base-catalyzed cyclization (NaH or K

CO -

N-Alkylation: Methylation of the N3 position of the uracil ring using MeI/K

CO -

Hydrolysis (Optional): If the free acid is required for binding studies, hydrolyze the ethyl ester using LiOH in THF/Water.

Diagram 2: Synthetic Workflow

Caption: Convergent synthesis route for uracil-benzoate PPO inhibitors.

Part 3: Validation Protocols

In Silico Modeling (Molecular Docking)

Before wet-lab testing, validate the binding mode.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target Structure: Use PDB ID 1SEZ (Tobacco PPO) or 3NKS (Human PPO).

-

Protocol:

-

Prepare protein: Remove water molecules, add polar hydrogens, calculate Gasteiger charges.

-

Define Grid Box: Center on Arg-98 (approx. 60Å x 60Å x 60Å).

-

Docking: Run Genetic Algorithm (GA) with exhaustiveness = 8.

-

Success Metric: Binding affinity < -9.0 kcal/mol and visible H-bond formation between the benzoic acid carboxylate and Arg-98.

-

In Vitro Enzyme Assay (Fluorometric)

This assay measures the rate of Proto IX formation. It is self-validating because Protogen IX is non-fluorescent, while the product Proto IX is highly fluorescent.

Materials:

-

Recombinant PPO (E. coli lysate or purified).

-

Substrate: Protoporphyrinogen IX (prepared by reducing Proto IX with Na-amalgam). Note: Must be prepared fresh in low light.

-

Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% Tween 20.

Protocol:

-

Blanking: Add 180 µL Assay Buffer to a black 96-well plate.

-

Inhibitor: Add 10 µL of the benzoic acid derivative (dissolved in acetone/DMSO) at varying concentrations (0.1 nM – 10 µM).

-

Enzyme: Add 10 µL of PPO enzyme solution. Incubate for 10 min at 30°C.

-

Initiation: Add 10 µL of Protogen IX substrate (final conc. 5 µM).

-

Measurement: Immediately monitor fluorescence on a plate reader.

-

Excitation: 410 nm

-

Emission: 630 nm[2]

-

Duration: Kinetic read every 30 seconds for 10 minutes.

-

-

Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Calculate IC

using non-linear regression (Sigmoidal Dose-Response).

Data Presentation Table:

| Compound ID | R1 (Benzoate Pos) | R2 (Uracil Pos) | IC | Binding Energy (kcal/mol) |

| Ref (Saflufenacil) | -F, -Cl | -CF | 4.5 | -11.2 |

| BAD-01 | -H | -CF | 150.2 | -8.4 |

| BAD-02 | -F | -CH | 12.8 | -10.1 |

| BAD-03 | -F, -Cl | -CHF | 3.1 | -11.5 |

Part 4: References

-

Hao, G. F., et al. (2011). "Computational discovery of novel PPO inhibitors." Journal of Chemical Information and Modeling.

-

Dayan, F. E., & Duke, S. O. (2010). "Protoporphyrinogen oxidase inhibitors." Hayes' Handbook of Pesticide Toxicology.

-

Wang, Y., et al. (2025). "Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors." Pest Management Science.

-

Liang, Y., et al. (2019). "Identification of novel uracil derivatives incorporating benzoic acid moieties...". Bioorganic & Medicinal Chemistry.

-

BenchChem Protocols. "In Vitro Assay for Measuring Protoporphyrinogen Oxidase Inhibition."

Sources

Methodological & Application

Recrystallization and purification techniques for cyanophenoxy benzoic acids

Application Note: AN-CPBA-2026

Abstract & Chemical Context

Cyanophenoxy benzoic acids are critical pharmacophores and intermediates in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Fomesafen analogs) and non-steroidal anti-inflammatory drugs.[1] These molecules possess a unique "push-pull" electronic structure: a hydrophobic diphenyl ether backbone decorated with a polar carboxylic acid head group and a reactive nitrile substituent.[1]

The Purification Challenge:

-

Solubility Paradox: The molecule is amphiphilic.[1] The diphenyl ether tail is highly lipophilic, while the carboxylic acid confers pH-dependent water solubility.[1]

-

Nitrile Instability: The cyano (-CN) group is susceptible to hydrolysis under the strong acidic/basic conditions typically used to purify benzoic acids, potentially degrading into an amide or dicarboxylic acid.[1]

-

Impurity Profile: Common contaminants include unreacted phenols (starting material), inorganic salts (from Ullmann coupling), and regioisomers formed during nitration or etherification.[1]

This guide details a biphasic purification strategy: a Chemoselective Acid-Base Workup for bulk impurity removal, followed by Thermodynamic Recrystallization for polishing.[1]

Physicochemical Profiling & Solvent Selection[1]

Before initiating purification, the solubility profile must be understood to select the correct thermodynamic system.[1]

Table 1: Solubility Profile of 2-Cyano-3-phenoxybenzoic Acid (Representative Data)

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Water (pH 7) | Insoluble | Insoluble | Anti-Solvent | Used only to wash salts.[1] |

| Water (pH 10) | Soluble (as salt) | Soluble | Extraction | Risk of nitrile hydrolysis if heated.[1] |

| Toluene | High | Moderate | Primary Solvent | Excellent for dissolving the ether backbone.[1] |

| Ethanol/Water (80:20) | High | Low | Recrystallization | "Gold Standard" for polar aromatics.[1] |

| Hexane/Heptane | Low | Insoluble | Anti-Solvent | Induces precipitation in mixed systems.[1] |

Protocol A: Chemoselective Acid-Base Extraction

Objective: Bulk removal of neutral organic impurities (unreacted diphenyl ethers) and inorganic salts without hydrolyzing the nitrile group.[1]

Mechanistic Insight

Standard benzoic acid purification uses strong NaOH (pH 14).[1] However, high pH and heat will hydrolyze the -CN group.[1] We utilize the acidity difference between the benzoic acid (

Step-by-Step Protocol

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1] Stir until fully solvated.

-

Mild Basification:

-

Phase Separation:

-

Controlled Acidification:

-

Cool the aqueous layer to 0–5°C (Ice bath).

-

Slowly add 1M HCl dropwise with vigorous stirring.

-

Target pH: 3.0–4.0. Do not overshoot to pH 1 unless necessary, as excess acid can trap inorganic salts in the lattice.[1]

-

-

Filtration: Collect the white precipitate via vacuum filtration. Wash with cold water to remove NaCl.[1]

Visualization: Acid-Base Workflow

Figure 1: Chemoselective extraction workflow designed to protect the nitrile group while removing phenolic impurities.[1]

Protocol B: Thermodynamic Recrystallization

Objective: Removal of isomeric impurities and trace occlusion through controlled crystal lattice formation.[1]

Mechanistic Insight

Recrystallization relies on the differential solubility of the target versus impurities at specific temperatures.[1][2][3] For cyanophenoxy benzoic acids, the Toluene/Heptane system is often superior to Ethanol/Water because it effectively solvates the hydrophobic diphenyl ether backbone at high temperatures, while the "greasy" impurities remain in solution upon cooling.[1]

Step-by-Step Protocol (Toluene/Heptane System)

-

Saturation:

-

Hot Filtration (Optional but Recommended):

-

If insoluble particles (dust, silica) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.[1]

-

-

Nucleation & Anti-Solvent Addition:

-

Controlled Cooling (The Critical Step):

-

Final Crystallization:

-

Once at room temperature, place in an ice bath (

) for 30 minutes to maximize yield.

-

-

Isolation:

Visualization: Solvent Decision Tree

Figure 2: Decision logic for solvent selection based on impurity polarity.

Troubleshooting & Quality Control

Common Issue: Oiling Out

-

Symptom:[1][6][7][8][9][10] The product separates as a liquid oil droplets rather than crystals.[1]

-

Cause: The solution is too concentrated, or the melting point is lower than the boiling point of the solvent mixture.[1]

-

Fix: Re-heat to dissolve the oil.[1] Add more of the "good" solvent (Toluene or Ethanol).[1] Add a "seed crystal" of pure product at a temperature slightly below the melting point.

Common Issue: Colored Impurities [1]

-

Symptom:[1][6][7][8][9][10] Crystals are yellow/brown instead of white.[1]

-

Fix: During the hot dissolution step (Step 1 of Protocol B), add Activated Carbon (1-2% by weight).[1] Stir for 5 minutes at reflux, then perform the Hot Filtration step to remove the carbon.[1]

References

-

Synthesis of Fomesafen Intermediates: Jiangsu Changqing Agricultural Chemistry Co Ltd.[1] (2013).[1][11] Preparation method of fomesafen (CN103387524A).[1] Google Patents.

-

Nitration and Purification of Diphenyl Ethers: Shandong Weifang Rainbow Chemical Co Ltd.[1] (2012).[1] Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (CN102516085A).[1] Google Patents.

-

General Properties of Diphenyl Ether: National Center for Biotechnology Information.[1] (2025).[1][12] PubChem Compound Summary for CID 7583, Diphenyl Ether. [Link][1]

-

Recrystallization Techniques for Benzoic Acids: Nichols, L.[1][3] (2020).[1][4] Recrystallization of Benzoic Acid. Chemistry LibreTexts. [Link]

Sources

- 1. Fomesafen - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 9. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. CN102516085A - Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. CN102329255B - Process for synthesizing fomesafen through directional nitration - Google Patents [patents.google.com]

- 12. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Sensitivity Fluorometric Assay for Protoporphyrinogen Oxidase (PPO) Inhibition by Diphenyl Ethers

[1][2]

Abstract & Scope

Protoporphyrinogen oxidase (PPO or Protox, EC 1.3.3.[1][2][3]4) is the last common enzyme in the biosynthetic pathway of heme and chlorophyll. It catalyzes the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1][2] Diphenyl ether (DPE) herbicides, such as acifluorfen and fomesafen, act as competitive inhibitors of PPO, leading to the accumulation of Protogen IX, which leaks into the cytoplasm and auto-oxidizes to Proto IX, causing massive photosensitized oxidative damage.[2]

This guide provides a rigorous protocol for the in vitro fluorometric inhibition assay of PPO. Unlike standard enzymatic assays, this protocol addresses the critical instability of the substrate (Protogen IX) and the necessity of strictly anaerobic preparation to distinguish enzymatic turnover from non-enzymatic auto-oxidation.

Scientific Background & Mechanism[1][3][4][5]

The PPO Pathway

PPO is a membrane-bound flavoprotein (FAD-dependent).[1][2] The reaction involves the removal of six hydrogens from the porphyrinogen ring to restore aromaticity.

Figure 1: The PPO enzymatic pathway showing the critical oxidation step targeted by diphenyl ethers.[1][2]

Mechanism of Inhibition

Diphenyl ethers mimic one half of the Protogen IX macrocycle. They bind competitively to the active site, preventing substrate entry.

Materials & Reagents

Critical Reagents

-

Enzyme: Recombinant PPO (e.g., Arabidopsis thaliana PPO1/PPO2 expressed in E. coli) or native mitochondrial extract (maize/potato).[1][2]

-

Substrate Precursor: Protoporphyrin IX (Sigma-Aldrich or Frontier Scientific).[1][2] Note: This must be chemically reduced to Protogen IX immediately before use.[1][2]

-

Reducing Agent: Sodium Borohydride (NaBH

) is recommended for safety over the traditional Sodium Amalgam (Na-Hg), though Na-Hg is historically the "gold standard" for yield.[1][2] This protocol uses NaBH -

Inhibitors: Analytical grade Acifluorfen, Fomesafen, or Oxyfluorfen (dissolved in DMSO).[1][2]

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.05% Tween 80.[1][2]

-

Expert Insight: Tween 80 prevents the hydrophobic product (Proto IX) from aggregating, which would quench fluorescence.[1] DTT maintains the reduced state of the enzyme but does not reduce the product.

-

Protocol 1: Preparation of Protoporphyrinogen IX (Substrate)

Safety Warning: This step requires a fume hood.[1][2] Protogen IX is extremely sensitive to oxygen and light.[1] All steps must be performed in dim light and, ideally, under a stream of nitrogen or argon.[2]

-

Dissolution: Dissolve 6 mg of Protoporphyrin IX in 2 mL of 0.5 M KOH in 20% ethanol.

-

Reduction (The Critical Step):

-

Add solid Sodium Borohydride (NaBH

) (~200 mg) slowly to the solution. -

Heat gently (40-50°C) for 10–15 minutes until the solution turns from dark red to colorless (or pale pink).

-

Checkpoint: If the solution remains red, reduction is incomplete.[2] Add more reductant.

-

-

Neutralization & Stabilization:

-

Cool the solution on ice.

-

Adjust pH to ~7.5–8.0 carefully using 2 M H

PO -

Add DTT to a final concentration of 500 mM (as a preservative stock).[1]

-

Storage: Aliquot immediately into light-tight vials under nitrogen. Use within 2–4 hours.

-

Protocol 2: In Vitro Inhibition Assay

Assay Workflow

This assay relies on the "continuous" fluorometric method.[1]

Figure 2: Step-by-step workflow for the high-throughput microplate PPO assay.

Step-by-Step Procedure

-

Plate Setup: Use black, flat-bottom 96-well non-binding plates to minimize background reflection and protein loss.

-

Enzyme Mix: Add 180 µL of Assay Buffer containing purified PPO enzyme (concentration optimization required, typically 1–10 µg/mL) to each well.

-

Inhibitor Addition:

-

Substrate Initiation:

-

Detection:

Data Analysis & Interpretation

Calculation of Activity

-

Linearity Check: Plot Relative Fluorescence Units (RFU) vs. Time. Select the linear range (typically 0–5 mins).[1][2]

-

Slope Calculation: Calculate the slope (

) for each well (RFU/min). -

Background Correction (Crucial):

Why? Protogen IX auto-oxidizes spontaneously.[1][2] The "No Enzyme" control captures this rate.[1] -

Percent Inhibition:

[1][2]

Expected IC50 Values

The following table summarizes typical IC50 values for common diphenyl ethers against plant PPO enzymes.

| Inhibitor | Target Source | Typical IC50 (nM) | Mechanism |

| Acifluorfen | Maize Mitochondria | 4 – 10 | Competitive |

| Fomesafen | Amaranthus plastid | 15 – 30 | Competitive |

| Oxyfluorfen | Soybean Mitochondria | 20 – 50 | Competitive |

Note: Values vary based on enzyme purity and specific species variants (e.g., resistant weeds).[2]

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| High Background Fluorescence | Substrate auto-oxidation | Prepare Protogen IX fresh; keep on ice; use degassed buffers. |

| Non-Linear Kinetics | Substrate depletion or photobleaching | Reduce enzyme concentration; reduce excitation light intensity.[1] |

| Low Signal | Incomplete reduction of substrate | Verify Protogen IX prep (should be colorless). Check NaBH |

| Variable IC50s | Solvent effect | Ensure DMSO concentration is < 2% in final assay. |

References

-

Matringe, M., et al. (1989).[1][2] "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal.

-

Camadro, J. M., et al. (1991).[1][2] "Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides." European Journal of Biochemistry.[1]

-

Dayan, F. E., et al. (2018).[1][2] "Protoporphyrinogen Oxidase Inhibitors." Peroxidizing Herbicides.

-

Jacobs, N. J., & Jacobs, J. M. (1982).[1][2] "Assay for protoporphyrinogen oxidase." Enzyme.[1][2][3][5][6][7][8]

-

Poulson, R. (1976).[1][2] "The enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX in mammalian mitochondria." Journal of Biological Chemistry.

Sources

- 1. Protoporphyrinogen IX - Wikipedia [en.wikipedia.org]

- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 3. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of porphyrins to porphyrinogens with palladium on carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

- 7. Promotion of Thermal Inactivation Treatment of Apple Polyphenol Oxidase in the Presence of Trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Ether Synthesis for Electron-Deficient Phenols

Welcome to the technical support center for the Ullmann ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-O cross-coupling reactions, particularly when dealing with challenging electron-deficient phenols. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that frequently arise when undertaking the Ullmann ether synthesis with electron-deficient phenols.

Q1: Why is the Ullmann ether synthesis so challenging for electron-deficient phenols?

Electron-deficient phenols, such as those bearing nitro or cyano groups, present a significant challenge due to their reduced nucleophilicity. The electron-withdrawing groups decrease the electron density on the phenolic oxygen, making it a weaker nucleophile. This inherently slows down the desired C-O bond formation. Furthermore, the resulting electron-poor copper phenoxide intermediate can be less reactive, hindering the subsequent steps of the catalytic cycle.[1][2]

Q2: What is the fundamental mechanism of the Ullmann ether synthesis?

The modern, ligand-assisted Ullmann reaction is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

-

Formation of a copper(I) phenoxide species.

-

Oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate.

-

Reductive elimination from the Cu(III) complex to yield the diaryl ether product and regenerate the Cu(I) catalyst.[3][4][5][6]

The presence of a suitable ligand is crucial to stabilize the copper intermediates and facilitate these steps, especially at the milder temperatures used in modern protocols.[7][8]

Q3: When should I choose the Ullmann condensation over a Buchwald-Hartwig C-O coupling reaction?

While both are powerful methods for diaryl ether synthesis, there are key differences to consider. The Ullmann condensation is often more cost-effective due to the use of copper, which is significantly more abundant and less expensive than palladium.[6] Traditionally, Ullmann reactions were favored for electron-poor aryl halides.[6] Modern Ullmann protocols have expanded the substrate scope considerably. The Buchwald-Hartwig reaction, conversely, often exhibits broader substrate scope, particularly with electron-rich aryl halides, and typically proceeds under milder conditions.[6][9][10] However, the specialized phosphine ligands required for Buchwald-Hartwig can be costly and sensitive.

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Ligands | Simple diamines, amino acids (e.g., N,N-dimethylglycine), phenols | Bulky, electron-rich phosphines |

| Temperature | Often higher (90-140°C), though modern methods are milder | Generally milder (80-120°C) |

| Cost | Lower (copper is more abundant) | Higher (palladium and specialized ligands) |

| Substrate Scope | Good for electron-poor aryl halides, scope is expanding | Very broad, including electron-rich and neutral aryl halides |

Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: I am attempting to couple an electron-deficient phenol (e.g., 4-cyanophenol) with an aryl bromide, but I am observing very low conversion. What are the likely causes and how can I improve the yield?

Low yield in this context is a common problem and can usually be traced back to a few key factors.

Potential Cause A: Poor Nucleophilicity of the Phenol

As discussed, the primary challenge with electron-deficient phenols is their inherently low nucleophilicity.

-

Solution 1: Optimize the Ligand. The ligand is arguably the most critical component in modern Ullmann reactions. For electron-deficient phenols, a ligand that can increase the electron density on the copper center and facilitate the catalytic cycle is essential.

-

Picolinic acid has been shown to be highly effective for coupling electron-deficient phenols.[11][12] It acts as an anionic bidentate ligand, which can accelerate the reaction.

-

N,N-Dimethylglycine is another excellent and cost-effective choice that has demonstrated success in promoting the coupling of both electron-rich and electron-deficient substrates at lower temperatures (around 90°C).[10][13]

-

Other N,O- and N,N-chelating ligands, such as certain oximes or diamines, can also be effective.[1][14] It is often necessary to screen a few ligands to find the optimal one for your specific substrate combination.

-

-

Solution 2: Increase Reaction Temperature. While modern protocols aim for milder conditions, electron-deficient substrates may require more thermal energy to overcome the activation barrier. If you are running the reaction at 90-100°C, consider incrementally increasing the temperature to 110-130°C. Monitor for potential side product formation at higher temperatures. Classical Ullmann conditions often required temperatures in excess of 200°C, but with modern catalysts, such extremes are usually unnecessary.[3]

Potential Cause B: Inappropriate Base or Solvent

-

Solution 1: Choice of Base. A strong, non-nucleophilic base is required to deprotonate the phenol without interfering with the reaction.

-

Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1][11] They are strong enough to deprotonate the phenol but generally do not lead to side reactions.

-

Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation of an acidic, electron-deficient phenol.

-

-

Solution 2: Solvent Selection. High-boiling polar aprotic solvents are typically used to ensure all components remain in solution at the required reaction temperatures.

-

Dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and N-methyl-2-pyrrolidone (NMP) are common choices.[3][15]

-

For some ligand systems, less polar solvents like toluene or dioxane can also be effective.[7] The optimal solvent can be ligand-dependent, so it's worth consulting the literature for your chosen catalytic system.

-

Problem 2: Significant Side Product Formation

Q: My reaction is producing the desired product, but I am also seeing a significant amount of a side product that appears to be the dehalogenated starting material from my aryl halide. What is causing this and how can I prevent it?

The formation of dehalogenated byproducts is a known side reaction in Ullmann couplings.

Potential Cause A: Reaction with Trace Water or Proton Sources

-

Solution 1: Ensure Anhydrous Conditions. Rigorously dry all glassware before use. Use anhydrous solvents and ensure your base is dry. The presence of water can lead to protonolysis of key intermediates, resulting in dehalogenation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to exclude moisture and oxygen.

Potential Cause B: Catalyst Decomposition or Off-Cycle Processes

-

Solution 1: Use Fresh, High-Purity Copper Source. The quality of your copper(I) salt (e.g., CuI) can impact the reaction. Old or impure CuI may contain oxidized copper species that can promote side reactions.[16]

-

Solution 2: Degas the Reaction Mixture. Dissolved oxygen can interfere with the catalytic cycle. Degassing the solvent and the reaction mixture (e.g., by bubbling with argon or through freeze-pump-thaw cycles) can minimize oxidative side reactions and improve reproducibility.[16]

Problem 3: Reaction is Not Reproducible

Q: I had a successful reaction on a small scale, but upon scaling up, the yield dropped significantly. Why is my reaction not reproducible?

Reproducibility issues, especially upon scale-up, often point to subtle variables that become more pronounced at a larger scale.

Potential Cause A: Inefficient Heat and Mass Transfer

-

Solution 1: Ensure Efficient Stirring. On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, which can promote side reactions or incomplete conversion. Use a suitable stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous.

-

Solution 2: Controlled Heating. Use an oil bath or heating mantle with a temperature controller to ensure even and stable heating.

Potential Cause B: Sensitivity to Air and Moisture

-

Solution 1: Maintain a Strict Inert Atmosphere. As mentioned, these reactions can be sensitive to air and moisture.[17] What might be a negligible exposure on a small scale can be detrimental on a larger scale with longer reaction times. Ensure all reagent transfers are done under a positive pressure of inert gas.

Visualizing the Process

To better understand the relationships between the components of the reaction and the troubleshooting steps, refer to the diagrams below.

Caption: The catalytic cycle of the ligand-assisted Ullmann ether synthesis.

Caption: A decision tree for troubleshooting low yields in Ullmann ether synthesis.

Experimental Protocols

General Protocol for a Modified Ullmann Ether Synthesis with an Electron-Deficient Phenol

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Electron-deficient phenol (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Ligand (e.g., Picolinic acid or N,N-dimethylglycine) (0.2 mmol, 20 mol%)

-

Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., DMSO or DMF) (3-5 mL)

Procedure:

-

To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, electron-deficient phenol, CuI, ligand, and base.

-

Seal the vessel with a septum.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110°C).

-

Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Sambiah, T. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Chemistry: An Indian Journal, 9(3).

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

-

(n.d.). 1.1 Modern Ullmann-Type Couplings. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

Wunderlich, S. H., & Längle, S. (2014). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 10, 1735–1744. [Link]

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

-

Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

-

Pellissier, H. (2011). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Molecules, 16(7), 5448–5461. [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Lim, H. N., & Ong, W. T. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

-

Giri, R., Brusoe, A. T., Troshin, K., & Hartwig, J. F. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(51), 18588–18597. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

- Ma, D. (2012). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Catalyzed Amine/Amide/Alcohol C-N and C-O Bond Formation (pp. 1-48). John Wiley & Sons, Inc.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Reddit. (2020). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]

-

Reddit. (2023). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. r/Chempros. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 11. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 14. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 15. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]

- 16. reddit.com [reddit.com]

- 17. reddit.com [reddit.com]

Troubleshooting peak tailing in HPLC analysis of benzoic acid derivatives

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #BA-Tailing-001 Assigned Scientist: Senior Application Specialist Status: Open

Executive Summary: The "Dual-Nature" Problem

Benzoic acid derivatives present a unique chromatographic challenge due to their ionizable carboxylic acid moiety (

Peak tailing in these compounds is rarely a random instrument error. It is almost always a symptom of competing equilibria :

-

Ionization Equilibrium: The analyte oscillating between neutral (retentive) and ionized (non-retentive) states.

-

Secondary Interactions: Hydrogen bonding between the protonated acid and residual silanols on the stationary phase.

This guide moves beyond generic advice to provide a causal analysis of peak distortion.

Diagnostic Workflow

Before modifying your method, use this logic flow to isolate the root cause.

Figure 1: Decision matrix for isolating the source of peak asymmetry in acidic analytes.

Module 1: The pH Trap (Primary Cause)

The Mechanism

The most common cause of tailing for benzoic acid is operating the mobile phase pH too close to the analyte's

-

The Rule of 2: To ensure a robust method, the pH must be 2 units away from the

.[1] -

The Danger Zone: At pH 4.0–4.5, benzoic acid exists as a 50/50 mixture of its neutral and ionized forms. As the molecule travels down the column, the local pH environment shifts slightly, causing the analyte to constantly re-equilibrate. This kinetic lag manifests as a broad, tailing peak.

Quantitative Impact of pH

| pH Condition | Species Dominance | Retention Behavior | Peak Shape Risk |

| pH 2.0 - 2.5 | Neutral (Protonated) | High Retention (Hydrophobic) | Low (Sharp Peaks) |

| pH 4.0 - 4.5 | Mixed State | Unstable / Shifting | Critical (Split/Broad) |

| pH > 6.0 | Ionized (Deprotonated) | Low Retention (Elutes near void) | Medium (Repulsion effects) |

Protocol: Correct Buffering

Do not use simple acid addition (e.g., 0.1% Formic Acid) if tailing persists. You need buffering capacity.

-

Recommended Buffer: 20-25 mM Phosphate Buffer (pH 2.5).

-

Why Phosphate? It has high buffering capacity at low pH and suppresses silanol ionization.

-

-

Preparation:

-

Dissolve Potassium Dihydrogen Phosphate (

) in water. -

Adjust pH to 2.5 using Phosphoric Acid (

). -

Note: Do not use Acetate buffer at pH 2.5; its buffering range is 3.8–5.8, which sits exactly in the "Danger Zone" for benzoic acid.

-

Module 2: Secondary Interactions (Silanol Activity)

The Mechanism

Even at low pH, "fully" protonated benzoic acid can interact with residual silanols (

-

Traditional Silica: Contains acidic, isolated silanols that bind tightly to the carboxylic acid group of the analyte.

-

Modern Silica: Uses "Type B" high-purity silica with lower metal content (metals increase silanol acidity).

Troubleshooting Protocol

If pH is optimized (< 2.5) and tailing persists, the column chemistry is the culprit.

-

Switch to a "Base-Deactivated" or End-Capped Column:

-

Look for columns labeled "End-capped" (e.g., ODS-2, C18-ec). These have small silyl groups bonded to the residual silanols to sterically block interactions.

-

-

Use a Polar-Embedded Phase:

-

Columns with an embedded polar group (e.g., amide or carbamate) inside the alkyl chain shield the silica surface and provide a "water-rich" layer that improves the peak shape of polar acids.

-

-

The "Legacy" Fix (Not recommended for LC-MS):

-

Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, effectively "blocking" them from the benzoic acid. Warning: TEA permanently alters the column.

-

Module 3: Injection Solvent Mismatch

The Mechanism

Benzoic acid derivatives are often sparingly soluble in water, leading researchers to dissolve them in 100% Methanol or Acetonitrile.

-

The Physics: When a strong solvent plug enters a high-aqueous mobile phase (common at the start of a gradient), the analyte precipitates or travels faster than the mobile phase at the column head.

-

The Symptom: This results in "fronting" that looks like tailing, or distinct "double peaks."

Experimental Fix

The "Dilution Test":

-

Prepare the sample in 100% MeOH. Inject. Observe peak.

-

Dilute the same sample 1:1 with water (or Mobile Phase A). Inject.

-

Result: If the peak shape improves drastically with dilution, the issue is solvent mismatch, not the column.[2]

Frequently Asked Questions (FAQs)

Q: I am using 0.1% TFA (pH ~2) and still see tailing. Why? A: While TFA is a strong acid, it is volatile and can have varying ion-pairing effects. If the column has high silanol activity, TFA alone may not suppress all hydrogen bonding. Switch to a phosphate buffer (non-volatile) to confirm if it's an ionic strength issue. If the peak sharpens with phosphate, your TFA method lacks sufficient ionic strength to mask the silanols.

Q: Can I run benzoic acid at pH 7 to avoid these issues? A: Yes, but be aware of two risks:

-

Retention Loss: The ionized benzoate is very polar and may elute near the void volume (

), where integration is unreliable. -

Repulsion: The negatively charged analyte may be repelled by negatively charged silanols (which are ionized at pH 7), leading to "pore exclusion" and artificially narrow or distorted peaks.

Q: My peak tails only at high concentrations. Is this the column? A: This is likely Mass Overload . Benzoic acid has a non-linear adsorption isotherm (Langmuir type). As concentration increases, the active sites saturate, causing the trailing edge of the peak to drag.

-

Test: Inject 1/10th of the concentration. If the peak becomes symmetrical, you are overloading the column capacity.

References

-

Effect of pH on Benzoic Acid Retention

- Source: Agilent Technologies. "Control pH During Method Development."

-

URL:[Link]

-

Silanol Interactions and Peak Tailing

-

Source: Phenomenex. "HPLC Troubleshooting Guide - Peak Issues."

-

URL:[Link]

-

-

Injection Solvent Effects (Solvent Mism

- Source: Chromacademy / LCGC.

-

URL:[Link]

- Source: Sigma-Aldrich (Merck).

Sources

Technical Guide: Stability & Handling of 3-(4-Chloro-2-cyanophenoxy)benzoic Acid

Executive Summary

Users working with 3-(4-Chloro-2-cyanophenoxy)benzoic acid often face a critical trade-off between solubility and chemical stability .

-

The Solubility Challenge: The benzoic acid moiety (pKa ~3.9) requires neutral-to-basic conditions (pH > 5) for optimal aqueous solubility. In acidic environments (pH < 3), the compound exists in its protonated, neutral form, leading to precipitation in aqueous buffers.

-

The Stability Challenge: While the diaryl ether linkage is robust, the nitrile (-CN) substituent is susceptible to hydrolysis under strongly basic conditions (pH > 10) or strongly acidic conditions with heat.

Recommendation: For maximum stability and solubility, maintain stock solutions in DMSO or Methanol . For aqueous working solutions, buffer at pH 6.0–7.5 . Avoid prolonged storage in strong base (pH > 10) to prevent nitrile hydrolysis.

Module 1: Chemical Structure & Vulnerability Analysis

To troubleshoot effectively, we must first isolate the reactive centers of the molecule.

-

Moiety A: Benzoic Acid: The solubility engine. Deprotonation yields the benzoate anion, drastically increasing water solubility.

-

Moiety B: Diaryl Ether Linkage: The structural backbone. Chemically inert under standard laboratory conditions. It resists cleavage by non-oxidizing acids and bases.

-

Moiety C: Nitrile (Cyano) Group: The vulnerability. Located ortho to the ether linkage. It is susceptible to hydrolysis, converting to an amide and subsequently a carboxylic acid.[1][2][3]

Visualization: Degradation Pathways

The following diagram illustrates the potential hydrolysis pathways of the nitrile group under stress conditions.

Figure 1: Stepwise hydrolysis of the nitrile group. The conversion to the amide is the primary degradation pathway observed in basic stock solutions.

Module 2: Solubility vs. pH (The "Crash Out" Phenomenon)

The most common support ticket regarding this compound is "Precipitation in HPLC Vials" or "Cloudy Stock Solutions." This is almost exclusively a pKa issue.

Data: Predicted Solubility Profile

| pH Condition | Species Form | Solubility Status | Risk Factor |

| pH < 3.0 | Protonated (-COOH) | Insoluble (Aqueous) | Precipitation in HPLC lines |

| pH 4.0 | Equilibrium | Partial / Cloudy | Retention time shifting |

| pH 7.4 | Ionized (-COO⁻) | Soluble | Low (Ideal for assays) |

| pH > 11.0 | Ionized (-COO⁻) | Soluble | High (Nitrile Hydrolysis) |

Technical Insight: The pKa of the benzoic acid moiety is approximately 3.9–4.2 .

-

In 0.1% TFA or Formic Acid (pH ~2.5): The molecule is neutral and hydrophobic. If your organic modifier (ACN/MeOH) is low (<40%), the compound will precipitate.

-

Solution: For LC-MS, use a mobile phase pH > 4.5 (e.g., Ammonium Acetate) OR ensure high organic content (>50%) if using acidic modifiers.

Module 3: Troubleshooting & FAQ

Q1: "I see a new peak at RRT 0.85 after leaving my sample in 0.1 N NaOH overnight."

Diagnosis: You have likely hydrolyzed the nitrile group to the amide.

Mechanism: Hydroxide ions (

Q2: "My peak is splitting in HPLC."

Diagnosis: This is likely a pH mismatch between your sample solvent and mobile phase. Mechanism: If you dissolve the sample in pH 8 buffer but inject it into a pH 2.5 mobile phase, the "plug" of sample experiences a dynamic pH gradient. The leading edge protonates (neutral) and lags, while the trailing edge remains ionized (faster). Correction: Match the sample solvent to the starting mobile phase conditions, or use a stronger buffering capacity in the mobile phase (e.g., 10mM buffer instead of 0.1% acid).

Q3: "Is the ether linkage stable?"

Diagnosis: Yes.

Mechanism: Diaryl ethers are exceptionally stable. They do not undergo cleavage under standard "forced degradation" conditions (e.g., 1N HCl/NaOH at 60°C). Cleavage typically requires specialized reagents like Boron Tribromide (

Module 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Goal: Create a 10 mM stock that remains stable for >6 months.

-

Weighing: Weigh the solid powder into an amber glass vial (protect from light).

-

Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Avoid water.

-

Why? DMSO prevents hydrolysis (no water present) and solubilizes both the protonated and deprotonated forms.

-

-

Storage: Store at -20°C.

-

Usage: On the day of the experiment, dilute 1:1000 into your assay buffer.

Protocol B: Troubleshooting Precipitation (Decision Tree)

Use the following logic flow to diagnose solubility issues in your LC or Assay setup.

Figure 2: Diagnostic logic for resolving solubility issues.

References

-

Nitrile Hydrolysis Mechanisms

-

March’s Advanced Organic Chemistry, 8th Edition. Section 16-4: Hydrolysis of Nitriles.[3]

- Cohen, M. A., et al. "Amide hydrolysis in alkaline solution." Journal of the Chemical Society, Perkin Transactions 2 (2001).

-

- Diaryl Ether Stability: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Chapter 17: Nucleophilic Aromatic Substitution (Stability of aryl ethers).

-

pKa of Benzoic Acid Derivatives

- CRC Handbook of Chemistry and Physics. Dissociation Constants of Organic Acids and Bases.

-

ChemicalBook. (n.d.). 3-Phenoxybenzoic acid Properties. (Proxy for pKa data of the core scaffold).

-

Forced Degradation Guidelines

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).

-

Sources

Technical Support Center: LC-MS/MS Analysis of Chlorinated Phenoxy Acids

Topic: Resolving Baseline Noise in Negative Mode ESI Role: Senior Application Scientist Status: Operational

Introduction: The "Ghost" in the Negative Mode

Welcome to the technical support hub. If you are analyzing chlorinated phenoxy acid herbicides (e.g., 2,4-D, MCPA, Mecoprop) via LC-MS/MS, you are likely operating in Electrospray Ionization Negative Mode (ESI-) .[1]

Unlike positive mode, where protons (

This guide moves beyond generic advice. We break down the causality of noise and provide self-validating protocols to resolve it.

Module 1: Mobile Phase Chemistry & Reagents

User Query: "I have a high, erratic baseline that persists even after flushing the column. Is my source dirty?"

Scientist’s Diagnosis: Before blaming the source, blame the chemistry.[1] ESI- is unforgiving of mobile phase impurities.[1] Chlorinated phenoxy acids require a delicate balance: they need low pH for chromatographic retention (to stay neutral on C18) but high pH efficiency for ionization (deprotonation).[1]

Troubleshooting Protocol: The "Zero-Volume" Validation

Do not assume your "LC-MS Grade" water is clean enough for trace ESI- work.[1]

-

Bypass the Column: Connect the injector directly to the MS source.[1]

-

The Gradient Test: Run your standard gradient (e.g., 5% to 95% B).

-

Observation:

The Additive Dilemma: Formic Acid vs. Ammonium Acetate

Users often ask which modifier to use.[1] This decision dictates your Signal-to-Noise (S/N) ratio.[1]

| Modifier | Mechanism | Pros | Cons | Recommendation |

| Formic Acid (0.01% - 0.1%) | Suppresses ionization of silanols; keeps analyte neutral.[1] | Sharpens peaks; reduces tailing on C18 columns. | Suppresses ESI- signal. High concentrations (>0.1%) kill sensitivity.[1] | Use 0.01% (trace). Just enough for chromatography, low enough to allow ionization.[1] |

| Ammonium Acetate (2-10 mM) | Buffers pH (~4-5); facilitates | Enhances Ionization. Stable baseline.[1] | Can cause broad peaks if pH is too high for the column.[1] | Preferred. 5mM usually provides the best S/N balance.[1] |

| Acetic Acid | Weaker acid than formic.[1] | Less signal suppression than formic acid.[1] | Less effective at sharpening peaks.[1] | Good alternative if Formic Acid suppresses too much signal.[1] |

Critical Insight: Never use Trifluoroacetic Acid (TFA) for this application.[1] TFA forms strong ion pairs in the gas phase that completely suppress negative ion formation.[1]

Module 2: Hardware & Source Contamination

User Query: "I see 'ghost peaks' of 2,4-D in my blank injections. Is this carryover?"

Scientist's Diagnosis: Chlorinated phenoxy acids are "sticky."[1] They bind to active sites on stainless steel and older column frits.[1] In negative mode, these residues slowly bleed off, creating a noisy, elevated baseline or specific ghost peaks.[1]

Workflow: The System Passivation & Wash

If you suspect carryover is raising your baseline:

-

Needle Wash: Ensure your autosampler needle wash is basic (high pH).[1]

-

System Passivation:

Source Parameter Optimization

High baseline noise often comes from "clustering" in the source.[1]

-

Desolvation Temperature: Increase it (e.g., >400°C).

-

Cone Gas (Curtain Gas): Increase flow.[1]

Module 3: Advanced Verification (The "Isotope Filter")

User Query: "I have a peak at the right retention time, but the baseline is so noisy I can't trust the integration. How do I confirm it's real?"

Scientist's Diagnosis: You are ignoring the greatest asset of chlorinated compounds: Mass Defect and Isotope Patterns .[1]

The Chlorine Signature

Chlorine has two stable isotopes:

-

2,4-D (Two Chlorines):

-

You will see a distinct triplet pattern (9:6:1 ratio approximately).[1]

-

Protocol: Do not just monitor the quantitation transition (e.g., 219 -> 161). Always monitor a confirmation transition involving the isotope or check the parent ion scan.[1]

-

Noise Filter: If the baseline noise peak does not have the M+2 isotope at ~60% intensity of the M peak (for 2 Cl), it is noise.

-

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing baseline noise in ESI- mode.

Figure 1: Logical workflow for isolating the source of baseline noise in LC-MS/MS.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. In acidic conditions, phenoxy acids can undergo esterification (methylation) with methanol over time, especially if samples sit in the autosampler.[1] Acetonitrile is generally preferred for stability, though Methanol often provides better ionization efficiency in ESI-.[1] If you use Methanol, analyze samples immediately after preparation.[1]

Q: My internal standard (IS) signal is fluctuating. Why? A: This is likely Ion Suppression , not just noise.[1] In ESI-, co-eluting matrix components (like humic acids in soil/water samples) steal the charge.[1]

-

Fix: Ensure you are using an isotopically labeled internal standard (e.g., 2,4-D-d3).[1] It will experience the same suppression as the analyte, correcting the quantification ratio.

Q: Why do I see a signal at m/z 113 or 127 in my background? A: These are common TFA (Trifluoroacetic acid) adducts or iodine contaminants.[1] If you ever used TFA on this LC system, it lingers in plastic tubing for months.[1] You may need to replace PEEK tubing to eliminate it.[1]

References

-

U.S. Environmental Protection Agency. (2007).[1] Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1][4] SW-846.[1][4]

-

Ferrer, I., & Thurman, E. M. (2007).[1] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants.[1] American Chemical Society.[1] (Context: Ionization mechanisms of acidic herbicides).

-

Pozo, O. J., et al. (2004).[1] "Determination of Chlorinated Phenoxy Acid Herbicides in Water by LC-MS/MS." Analytical Chemistry. (Context: Comparison of mobile phase modifiers).

-

Shimadzu Corporation. (2022).[1] LC-MS/MS Analysis of Phenoxy Acid Herbicides in Drinking Water. Application Note. (General verification of ESI- protocols).

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data for 3-(4-Chloro-2-cyanophenoxy)benzoic acid

Content Type: Technical Comparison & Structural Elucidation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

This guide provides a technical analysis of 3-(4-Chloro-2-cyanophenoxy)benzoic acid , a functionalized diaryl ether scaffold often utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and specific pharmacological agents.

To ensure accurate structural confirmation, this guide compares the target compound against its non-functionalized parent scaffold, 3-Phenoxybenzoic acid (3-PBA) . By analyzing the differential spectral shifts induced by the chloro and cyano substituents, researchers can validate the regioselectivity of the nucleophilic aromatic substitution (

Structural Context & Synthesis Logic

Understanding the synthesis is prerequisite to interpreting the NMR data. The target molecule is typically constructed via an

-

Ring A (Benzoic Acid): Derived from 3-hydroxybenzoic acid. Acts as the nucleophile.

-

Ring B (Phenoxy): Derived from 2,5-dichlorobenzonitrile. The chlorine ortho to the cyano group is activated for displacement, resulting in the specific "4-chloro-2-cyano" substitution pattern on the ether ring.

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthesis workflow and critical structural checkpoints for the target diaryl ether.

Comparative NMR Spectral Analysis

The following data compares the target molecule with 3-Phenoxybenzoic acid. The introduction of the electron-withdrawing Cyano (-CN) and Chloro (-Cl) groups on Ring B creates distinct chemical shift perturbations.

Solvent: DMSO-d

Table 1: H NMR Comparative Data

| Position | Proton Type | 3-PBA (Control) | Target Compound | Multiplicity | |

| -COOH | Carboxylic Acid | 13.05 | 13.10 | br s | Negligible |

| Ring A | H-2 (Ortho to COOH/OAr) | 7.65 | 7.75 | dt / s | Deshielded (Inductive) |

| Ring A | H-6 (Ortho to COOH) | 7.78 | 7.82 | d | Slight Deshielding |

| Ring A | H-5 (Meta to COOH) | 7.52 | 7.60 | t | Inductive effect of Ring B |

| Ring A | H-4 (Para to COOH) | 7.35 | 7.45 | ddd | Inductive effect of Ring B |

| Ring B | H-3' (Ortho to CN) | 7.45 (equiv) | 8.15 | d ( | Major Deshielding (+0.7) |

| Ring B | H-5' (Ortho to Cl) | 7.20 (equiv) | 7.80 | dd ( | Deshielding by Cl/CN |

| Ring B | H-6' (Ortho to Ether) | 7.05 (equiv) | 7.15 | d ( | Shielded by Ether Oxygen |

Key Diagnostic Signal: The most critical confirmation is H-3' . In the control (3-PBA), the phenoxy protons are a multiplet around 7.0–7.4 ppm. In the target, the proton between the Cyano and Chloro groups (H-3') is isolated and strongly deshielded to ~8.15 ppm , appearing as a doublet with a small coupling constant (meta-coupling to H-5').

Table 2: C NMR Comparative Data

| Carbon Type | 3-PBA (Control) | Target Compound | Assignment Notes |

| C=O | 167.2 | 166.8 | Carboxylic Acid |

| C-O (Ring B) | 156.8 | 158.5 | Ipso to ether (Deshielded by CN ortho) |

| C-O (Ring A) | 157.1 | 156.5 | Ipso to ether |

| C-CN | N/A | 115.2 | Diagnostic Nitrile Carbon |

| C-Cl | N/A | 128.9 | Ipso to Chlorine |

| C-2' (Ring B) | 119.2 (CH) | 104.5 (C_q) | Quaternary C attached to CN (Shielded) |

| C-3' (Ring B) | 130.5 | 136.2 | CH ortho to CN (Deshielded) |

Experimental Protocol (Self-Validating)

To ensure reproducibility and high-quality spectra, follow this protocol. This method minimizes water peaks which can obscure the aromatic region.

Step 1: Sample Preparation

-

Mass: Weigh 10–15 mg of the dried solid product.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).-

Why DMSO? CDCl

often leads to dimerization of carboxylic acids, causing shifting/broadening of the -COOH proton. DMSO breaks these dimers, resulting in a sharp peak at ~13 ppm.

-

-

Additives: If the -COOH peak is too broad, add 1 drop of

(shake well).-

Observation: The peak at ~13 ppm will disappear (exchange), confirming the acid functionality.

-

Step 2: Acquisition Parameters[4]

-

Pulse Sequence: Standard 1D Proton (zg30).

-

Scans (NS): 16 (minimum) for

H; 1024 (minimum) for -

Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated aromatic protons (H-3').

Step 3: Data Processing & Validation

-

Phasing: Ensure the baseline is flat around 8.5 ppm to accurately integrate the H-3' doublet.

-

Integration: Calibrate the -COOH proton to 1H (if visible) or the H-3' doublet to 1H.

-

QC Check: Calculate the ratio of aromatic protons.

-

Target Count: 7 Aromatic Protons.

-

If integration shows 9 protons, you likely have unreacted 3-phenoxybenzoic acid or solvent impurities (Toluene/Benzene).

-

Structural Elucidation Logic Tree

Use this logic flow to interpret your spectrum and confirm the structure.

Figure 2: Step-by-step logic for interpreting the NMR spectrum.

References

-

General Synthesis of Diaryl Ethers: Ye, J., et al. (2013). "Efficient synthesis of diaryl ethers via

reaction of phenols with activated aryl chlorides." Tetrahedron Letters, 54(46), 6129-6132. Link -

NMR Data for 3-Phenoxybenzoic Acid (Control): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 3201: 3-Phenoxybenzoic acid." Spectral Database for Organic Compounds (SDBS). Link

-

Substituent Chemical Shift (SCS) Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Refer to Table 4.3 for Additivity Rules of substituted benzenes).

- Related Herbicide Intermediates (Lactofen/Fomesafen)

Sources

Comparative Toxicity of 3-Phenoxybenzoic Acid (3-PBA) Derivatives in Aquatic Models

Executive Summary

In the assessment of aquatic toxicity, a critical distinction must be made between parent pyrethroid insecticides (e.g., Cypermethrin, Deltamethrin) and their primary metabolite, 3-phenoxybenzoic acid (3-PBA) . While parent compounds are potent neurotoxins causing rapid acute lethality, 3-PBA represents a "silent" secondary threat: it is significantly less acutely lethal but possesses high environmental persistence and distinct teratogenic potential.

This guide provides a technical comparison of 3-PBA versus its parent derivatives using the Zebrafish (Danio rerio) model.[1] It synthesizes experimental data to demonstrate that while 3-PBA exhibits an

Chemical Context: The Metabolic Shift

Synthetic pyrethroids are Type II pyrethroids containing an

-

Parent Compounds (e.g., Cypermethrin): Lipophilic, target voltage-gated sodium channels (neurotoxicity).

-

Metabolite (3-PBA): More hydrophilic, persistent, targets cellular redox homeostasis and endocrine signaling (cytotoxicity/teratogenicity).

Comparative Toxicity Profile

The following matrix contrasts the toxicity endpoints of 3-PBA against a representative parent pyrethroid (Cypermethrin/Deltamethrin) in zebrafish embryos.

Table 1: Acute vs. Developmental Toxicity Data

| Endpoint | Parent Pyrethroids (e.g., Cypermethrin) | Metabolite (3-PBA) | Comparative Insight |

| Acute Lethality ( | High Toxicity Range: | Low Acute Toxicity Range: | Parent compounds are ~10,000x more lethal acutely due to direct neurotoxicity. |

| Primary Mode of Action | Oxidative Stress & Endocrine Disruption | 3-PBA toxicity is cellular/metabolic rather than neuromuscular. | |

| Teratogenic | Low ( | Moderate ( | 3-PBA requires higher concentrations to induce defects, but these defects occur without immediate lethality, leading to deformed survivors. |

| Key Morphological Defects | Body curvature, tremors, hyperactivity | Pericardial edema, Yolk sac edema, Spinal curvature (Scoliosis), Pigmentation defects | 3-PBA specifically disrupts cardiac development (vmhc gene downregulation) and skeletal formation. |

| Endocrine Impact | HPG Axis disruption | Thyroid Hormone reduction; Anti-androgenic/Estrogenic activity | 3-PBA is a confirmed endocrine disruptor affecting thyroid signaling in zebrafish. |

Critical Note: While the

of 3-PBA suggests safety, its persistence in water bodies allows it to accumulate to concentrations sufficient to cause chronic developmental defects (edema, cardiac failure) that are not immediately lethal but ecologically devastating.

Mechanistic Pathways

The toxicity of 3-PBA is driven by two primary mechanisms: Oxidative Stress and Endocrine Disruption .

Mechanism A: Oxidative Stress Cascade

3-PBA induces the overproduction of Reactive Oxygen Species (ROS). The zebrafish antioxidant defense system—Superoxide Dismutase (SOD) and Catalase (CAT)—is initially upregulated as a compensatory mechanism but eventually overwhelmed, leading to lipid peroxidation (LPO) and apoptosis.

Mechanism B: Developmental & Endocrine Signaling

3-PBA exposure has been linked to the downregulation of the vmhc (ventricular myosin heavy chain) gene, leading to cardiac edema.[1] Furthermore, it disrupts thyroid hormone levels, which are critical for metamorphosis and development in aquatic species.

Visualization: The Toxicity Cascade

The following diagram illustrates the transition from parent compound exposure to 3-PBA induced cellular damage.

Caption: Figure 1. Mechanistic pathway of 3-PBA toxicity. Unlike the parent compound which targets nerves, 3-PBA acts via oxidative stress and gene dysregulation to cause morphological defects.

Experimental Protocols (Zebrafish Model)

To validate the comparative toxicity, the following Zebrafish Embryo Toxicity (ZFET) protocol is recommended. This protocol is designed to be self-validating by including both negative (solvent) and positive controls.

Protocol A: ZFET (OECD 236 Adapted)

Objective: Determine

-

Spawning: Maintain adult zebrafish at 26-28°C with a 14:10 light:dark cycle. Collect eggs within 30 minutes of spawning to ensure synchronization.

-

Selection: Select healthy, fertilized embryos at 4 hours post-fertilization (hpf). Discard coagulated or unfertilized eggs.

-

Exposure Setup:

-

Control: E3 Medium.

-

Solvent Control: 0.1% DMSO (if 3-PBA stock is dissolved in DMSO).

-

Treatment Groups: 3-PBA concentrations (Range: 1, 10, 50, 100, 200 mg/L). Note: Higher range required for 3-PBA compared to parents.

-

Replicates: 20 embryos per concentration, triplicate plates.

-

-

Incubation: Incubate at 28°C. Renew test solutions every 24 hours (semi-static) to maintain concentration.

-

Observation Points:

-

24 hpf: Check for spontaneous movement, coagulation (lethality).

-

48 hpf: Check for heartbeat, pericardial edema.

-

72 hpf: Check for hatching rate.

-

96 hpf: Assess spinal curvature, yolk sac edema, and total length.

-

Protocol B: ROS Quantification (Mechanistic Validation)

Objective: Confirm oxidative stress mechanism.

-

Staining: At 72 or 96 hpf, incubate larvae with DCFH-DA (2,7-dichlorofluorescein diacetate) at 20

for 1 hour in the dark. -

Wash: Rinse larvae 3x with phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging: Anesthetize with MS-222. Image under a fluorescence microscope (Excitation: 485 nm, Emission: 530 nm).

-

Quantification: Measure fluorescence intensity using ImageJ software. Increased green fluorescence indicates higher ROS levels.

Visualization: Experimental Workflow

Caption: Figure 2. Step-by-step workflow for the Zebrafish Embryo Toxicity (ZFET) test including mechanistic ROS validation.

Discussion & Implications

While regulatory bodies often focus on the acute lethality of parent pesticides, this guide highlights the critical need to monitor 3-PBA .

-

Risk Assessment: Standard

tests may classify 3-PBA as "low risk," masking its potent ability to cause non-lethal but debilitating developmental defects. -

Causality: The validated mechanism involves oxidative stress.[2] Therefore, antioxidant co-treatment (e.g., Vitamin E) can experimentally mitigate 3-PBA toxicity, serving as a confirmation of the ROS-mediated pathway.

-

Environmental Relevance: Due to the rapid hydrolysis of pyrethroids, aquatic organisms are often exposed to 3-PBA for longer durations than the parent compound, making chronic toxicity data (edema, spinal defects) more ecologically relevant than acute lethality data.

References

-

Yang, Y., et al. (2018). "Developmental toxicity of deltamethrin and 3-phenoxybenzoic acid in embryo-larval stages of zebrafish (Danio rerio)." Toxicology Mechanisms and Methods.

-

Xu, H., et al. (2022). "Developmental toxicity of 3-phenoxybenzoic acid (3-PBA) and endosulfan sulfate derived from insecticidal active ingredients: Abnormal heart formation by 3-PBA in zebrafish embryos." Science of The Total Environment.

-

Zhang, Y., et al. (2017).[3] "Oxidative stress and apoptosis in zebrafish embryos exposed to 3-phenoxybenzoic acid." Environmental Toxicology and Pharmacology.

-

Kuder, R.S., & Gundala, H.P. (2018).[4] "Comparative developmental toxicity of Deltamethrin and its metabolite 3-PBA in zebrafish." ResearchGate.

-

OECD. (2013). "Test No. 236: Fish Embryo Acute Toxicity (FET) Test." OECD Guidelines for the Testing of Chemicals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Permethrin exposure impacts zebrafish lipid metabolism via the KRAS-PPAR-GLUT signaling pathway, which is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity effects of cadmium and β-cypermethrin on zebrafish by single and combined exposure: oxidative stress and histopathological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

High-resolution mass spectrometry (HRMS) fragmentation patterns for validation

Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist Estimated Reading Time: 12 Minutes

Executive Summary: The Validation Mandate

In drug development and metabolomics, a high-resolution accurate mass (HRAM) measurement alone is insufficient for structural validation. While a mass error of <5 ppm limits the number of possible elemental formulas, it does not distinguish between isomers or confirm substructures.

True validation requires a definitive fragmentation fingerprint .

This guide compares the primary fragmentation modes available in modern HRMS platforms—Higher-energy C-trap Dissociation (HCD) , Collision-Induced Dissociation (CID) , and Electron Transfer Dissociation (ETD) .[1] We analyze their mechanical differences, spectral outputs, and specific utility in elevating structural confidence from "Tentative" (Level 3) to "Confirmed" (Level 1).

Technical Comparison: HCD vs. CID vs. ETD

For the purpose of this guide, we treat Orbitrap HCD as the modern benchmark for small molecule and peptide validation, comparing it against the traditional Ion Trap CID and the specialized ETD .

The Core Conflict: Beam-Type vs. Resonant Excitation

The choice between HCD and CID is not merely about energy; it is about the physics of ion stability and spectral richness.

| Feature | HCD (Higher-energy C-trap Dissociation) | CID (Trap-Based Resonance) | ETD (Electron Transfer Dissociation) |

| Mechanism | Beam-type: Ions are accelerated into a gas-filled cell (multipole). Non-resonant. | Resonant: Ions are vibrated until they break within the trap. | Radical-driven: An electron is transferred to the cation, causing backbone instability. |

| Energy Regime | Fast heating (higher energy access). | Slow heating (step-wise activation). | Non-ergodic (radical chemistry). |

| Low Mass Cutoff | None. Detects fragments down to m/z 50. | Yes. "1/3 Rule" (ions < 1/3 precursor m/z are unstable). | N/A (mostly produces large c/z ions). |

| Fragment Type | Rich series (b/y ions), internal fragments, immonium ions. | Primary cleavage products (b/y ions).[2] | Backbone cleavage (c/z ions); preserves PTMs. |

| Validation Utility | High. Diagnostic low-mass ions confirm substructures. | Medium. Good for sequencing, but misses small diagnostic tags. | Specialized. Critical for labile PTM localization (e.g., phosphorylation). |

Application Scientist Insight: Why HCD Wins for Small Molecules

In structural elucidation of impurities (e.g., nitrosamines or degradation products), the "fingerprint" often relies on small, stable aromatic or heterocyclic fragments.

-

The CID Limitation: If your precursor is m/z 500, a Trap CID scan often cannot store or detect fragments below m/z 165 (the 1/3 rule). You lose the diagnostic "fingerprint" region.

-

The HCD Advantage: HCD preserves these low-mass ions. For example, validating a drug conjugate often requires seeing the specific reporter ion at m/z 120-150. Only HCD (or Q-TOF beam CID) provides this evidence in a single spectrum.

Decision Framework: Selecting the Fragmentation Mode

Do not apply a "one-size-fits-all" method. Use this decision matrix to select the fragmentation mode that yields the highest structural evidence.

Figure 1: Decision logic for selecting fragmentation modes based on analyte chemistry and charge state to maximize spectral evidence.

Experimental Protocol: The Self-Validating Workflow

To achieve Level 1 or Level 2 Identification (Schymanski et al., 2014), follow this protocol. This workflow is designed to generate self-confirming data.

Phase 1: Data Acquisition (The "Stepped" Strategy)

Standardizing collision energy (CE) is a mistake. Different bonds break at different energies.

-

Method Setup: Select Stepped NCE (Normalized Collision Energy) .

-

Setting: 20, 40, 60 (or 20, 35, 50).

-

Causality: Low energy (20) preserves the molecular ion and large substructures. High energy (60) blasts the molecule into elemental components. Stepping combines these into a single, composite spectrum containing both connectivity and compositional data.

-

-

Resolution: Set MS2 resolution to >15,000 (FWHM).

-

Requirement: You must resolve isotopic envelopes of fragments to confirm their elemental formula.

-

Phase 2: Spectral Validation Analysis

Once data is acquired, apply these three checks to validate the structure.

Check A: Mass Accuracy of Fragments

Do not just check the precursor. Every major fragment must match the theoretical mass within <5 ppm.

-

Protocol: If a fragment has >10 ppm error, it is likely a noise peak or an isobaric interference, not a true fragment of your analyte.

Check B: The Isotopic Filter

Use the isotope pattern of the precursor to validate the fragments.

-

Example: If your precursor has a Chlorine pattern (3:1 ratio of M:M+2), any fragment retaining the Chlorine atom must preserve this pattern. If a fragment at m/z 200 shows no M+2 peak, the Chlorine was lost. This logic confirms the location of heteroatoms.

Check C: Orthogonal Fragmentation (EThcD)

For peptides with PTMs, perform EThcD (Electron Transfer and Higher-Energy Collision Dissociation).

-

Why: ETD breaks the backbone (c/z ions) showing the sequence.[3] HCD breaks the side chain or PTM. Overlaying these validates exactly where the modification sits.

Visualizing Confidence: The Schymanski Ladder

Validation is not binary; it is a spectrum of confidence. We use the Schymanski framework to categorize results.[4]

Figure 2: The hierarchy of structural confidence (adapted from Schymanski et al., 2014). HRMS fragmentation moves candidates from Level 4 to Level 2.

Case Study Data: HCD vs. CID Performance

The following table summarizes a validation experiment for a hypothetical pharmaceutical impurity (Nitro-aromatic species, m/z 254.08).

| Parameter | CID Spectrum (Ion Trap) | HCD Spectrum (Orbitrap) | Validation Impact |

| Precursor Isolation | m/z 254.1 | m/z 254.0812 | HCD/Orbitrap isolation is more specific. |

| Lowest Detectable Ion | m/z 85 (Cutoff) | m/z 50 | Critical: CID missed the diagnostic nitro-group loss. |

| Mass Accuracy (Fragments) | ~0.1 Da (Low Res) | < 3 ppm (High Res) | HCD confirms elemental formula of fragments. |

| Spectral Match Score | 65% (Missing low mass ions) | 92% (Full fingerprint) | HCD provided Level 2 confidence; CID remained Level 3. |

References

-

Schymanski, E. L., et al. (2014).[4][5][6] Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.[4]

-

Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods.

-

U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. FDA Guidance Documents.

-

Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences.

Sources

- 1. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]